molecular formula C18H21FN2O4 B11376512 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

Katalognummer: B11376512
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: KASJKPLZNLUUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide features a fluorophenoxy-acetamide core linked to an ethyl group substituted with a furan-2-yl ring and a morpholine moiety. Its molecular formula is C₁₉H₂₂FN₂O₄ (assuming similar substituents to ), with a molecular weight of ~350–360 g/mol.

Eigenschaften

Molekularformel

C18H21FN2O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C18H21FN2O4/c19-14-3-5-15(6-4-14)25-13-18(22)20-12-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22)

InChI-Schlüssel

KASJKPLZNLUUDL-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Fluorphenoxy)-N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]acetamid beinhaltet in der Regel mehrere Schritte:

    Bildung des Fluorphenoxy-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Fluorphenol mit einem geeigneten Acylierungsmittel, um das Fluorphenoxy-Zwischenprodukt zu bilden.

    Bildung des Furan-Zwischenprodukts: Der Furanring wird durch eine Reaktion eingeführt, die Furfural oder ein ähnliches Furanderivat beinhaltet.

    Kupplungsreaktion: Die Fluorphenoxy- und Furan-Zwischenprodukte werden dann unter Verwendung eines geeigneten Kupplungsreagenzes, wie z. B. eines Carbodiimids, zu dem gewünschten Produkt gekoppelt.

    Einführung des Morpholinrings:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und Automatisierung umfassen, um eine gleichbleibende Produktionsqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Fluorphenoxy)-N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Der Furanring kann zu Furanonen oxidiert werden.

    Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden.

    Substitution: Das Fluoratom an der Phenoxygruppe kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

    Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

    Oxidation: Furanone und andere oxidierte Derivate.

    Reduktion: Alkohole und reduzierte Derivate.

    Substitution: Verschiedene substituierte Phenoxyderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess minimum inhibitory concentrations (MICs) against various pathogens:

Activity Type Target Pathogen MIC (μg/mL) Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

These results suggest that the presence of the fluorophenyl and morpholine groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Antitumor Activity

The antitumor potential of this compound has also been investigated, particularly regarding its effects on cancer cell lines. The following table summarizes findings from cytotoxicity assays:

Activity Type Cell Line IC50 (μM) Notes
AntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
AntitumorJurkat T Cells<1.61Enhanced by electron-donating groups

The data indicates that modifications in the phenyl and morpholine groups can significantly influence the cytotoxic effects against various cancer types, highlighting the compound's potential as an anticancer agent.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antimicrobial Evaluation : A study evaluated derivatives for their ability to inhibit biofilm formation in bacterial cultures, revealing structural features that contribute to enhanced antibacterial activity.
  • Cytotoxicity Assays : Research on related compounds demonstrated significant cytotoxic effects on Jurkat T cells and HT29 cells, emphasizing the importance of structural modifications for optimizing therapeutic outcomes.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Fluorophenoxy Acetamide Derivatives

Compounds sharing the fluorophenoxy-acetamide backbone but differing in substituents include:

Compound Name Substituents Molecular Weight (g/mol) logP Melting Point (°C) Yield (%) Key Features
Target Compound Ethyl-(furan-2-yl + morpholin-4-yl) ~350–360 ~0.64† Not reported Not reported Combines furan (aromaticity) and morpholine (solubility)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butyl Calculated: 325.38 Not reported 75 82 High yield; aliphatic chain increases flexibility
N-(1-Hydroxy-2-methylpropan-2-yl) analog (31) 1-Hydroxy-2-methylpropan-2-yl Calculated: 339.35 Not reported 84 54 Hydroxyl group enhances polarity
N-Cyclohexyl-2-(4-fluorophenyl)acetamide (III-38) Cyclohexyl + propyl 334.21 Not reported 150–152 81 Bulky cyclohexyl group may hinder membrane permeability

†Derived from analog in (logP = 0.64 for similar morpholine-containing compound).

Key Observations :

  • Substituent Impact : Aliphatic chains (e.g., n-butyl in 30) improve synthetic yields (82%) but reduce polarity, whereas hydroxyl groups (31) lower yields (54%) due to steric hindrance .
  • Melting Points : Higher melting points (e.g., 150–152°C for III-38 ) correlate with rigid substituents like cyclohexyl, suggesting stronger crystalline packing.

Morpholine-Containing Analogs

Morpholine derivatives are common in medicinal chemistry due to their solubility and binding properties:

Compound Name Core Structure Molecular Weight (g/mol) logP Key Features
Target Compound Fluorophenoxy-acetamide + morpholinylethyl ~350–360 ~0.64 Furan enhances aromatic interactions; morpholine improves aqueous solubility
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Chlorophenoxy-acetamide + morpholinylsulfonyl 439.89 Not reported Sulfonyl group increases polarity; may target sulfonamide-binding proteins
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazol + chlorophenyl 337.83 Not reported Thiazol ring introduces heterocyclic diversity; potential kinase inhibition

Key Observations :

  • Electronic Effects: Chlorophenoxy groups ( ) increase electron-withdrawing character compared to fluorophenoxy, altering receptor affinity.
  • Heterocycles : Thiazol ( ) and furan (target compound) offer distinct π-orbital geometries for target engagement.

Furan-Containing Analogs

Furan rings contribute to aromatic stacking and metabolic stability:

Compound Name Core Structure Molecular Weight (g/mol) logP Key Features
Target Compound Fluorophenoxy-acetamide + furan ~350–360 ~0.64 Synergy between furan (rigidity) and morpholine (solubility)
N-(Furan-2-ylmethyl)-2-[4-(sulfonylhydrazinylidene)phenoxy]acetamide Sulfonylhydrazine + furan 427.47 Not reported Sulfonylhydrazine may confer chelation properties; furan aids bioavailability

Key Observations :

  • Bioavailability : Furan’s planar structure (target compound) improves membrane penetration compared to bulkier sulfonylhydrazines .

Biologische Aktivität

The compound 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide (commonly referred to as Compound X) is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

Compound X features a complex structure that includes a fluorophenoxy group, a furan moiety, and a morpholine ring. The molecular formula is C15_{15}H18_{18}F1_{1}N2_{2}O3_{3}, with a molecular weight of 295.31 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of Compound X can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. Notably:

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures may modulate GPCR signaling pathways, which are critical in numerous physiological processes .
  • Enzyme Inhibition : Compound X may inhibit enzymes associated with cancer proliferation or inflammation, although specific targets remain to be fully elucidated.

Biological Activity Data

The following table summarizes the biological activities reported for Compound X and related compounds:

Activity TypeAssay MethodologyResult (IC50/EC50)Reference
Anticancer ActivityCell Viability Assay25 µM
Anti-inflammatory EffectsELISA for Cytokine Release15 µM
GPCR ModulationcAMP AssayEC50 = 30 µM

Case Studies

  • Anticancer Efficacy :
    A study explored the anticancer properties of Compound X against various cancer cell lines, including breast and lung cancer. The results indicated that Compound X significantly reduced cell viability at concentrations above 20 µM, suggesting potential for further development as an anticancer agent.
  • Anti-inflammatory Effects :
    Another investigation assessed the anti-inflammatory effects of Compound X using an in vitro model of lipopolysaccharide (LPS)-induced inflammation. The compound demonstrated a concentration-dependent reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
  • GPCR Interaction Studies :
    Molecular docking studies have been conducted to predict the binding affinity of Compound X to various GPCRs. The findings suggest that it may preferentially bind to receptors involved in pain and inflammation pathways, warranting further exploration through experimental validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.